molecular formula C2H4O3 B118219 Glycocide-13C2 CAS No. 111389-68-5

Glycocide-13C2

Cat. No. B118219
M. Wt: 78.037 g/mol
InChI Key: AEMRFAOFKBGASW-ZDOIIHCHSA-N
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Description

Glycocide-13C2, also known as Glycolic acid-13C2, is the labelled analogue of glycolic acid . Glycolic acid is a constituent of sugarcane juice and has a role as a metabolite and a keratolytic drug . It is also an inhibitor of tyrosinase, suppressing melanin formation and leading to a lightening of skin color .


Synthesis Analysis

The synthesis of glycosides involves complex tasks in organic synthesis, despite involving only a simple type of bond-forming reaction . A variety of electroanalytical tools can be utilized to investigate redox-active intermediates involved in the synthesis . High-throughput material research has been applied to measure physical properties and biological performance of many different polymeric biomaterials .


Molecular Structure Analysis

The general structure of a cardiac glycoside consists of a steroid molecule attached to a sugar (glycoside) and an R group . The steroid nucleus consists of four fused rings to which other functional groups such as methyl, hydroxyl, and aldehyde groups can be attached to influence the overall molecule’s biological activity .


Chemical Reactions Analysis

Many synthetic transformations are centered on the alteration of oxidation states, but these redox processes frequently pass through intermediates with short life-times, making their study challenging . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates .


Physical And Chemical Properties Analysis

Glycosides are more polar than their respective aglycones and, as a result, glycoside formation usually increases water solubility . Sometimes, the glycosidic residue is crucial for bioactivity, in other cases glycosylation only impacts on pharmacokinetic parameters .

Scientific Research Applications

Metabolic Pathway Analysis in Plants

In-depth metabolic pathway analysis was conducted using Glycocide-13C2 in maize kernels. The study utilized nuclear magnetic resonance to trace the metabolic history of glucose units in starch. This analysis revealed extensive recycling of glucose before its incorporation into starch, indicating the significant role of Glycocide-13C2 in understanding plant metabolic pathways (Glawischnig et al., 2002).

Enhancing 13C Metabolic Flux Analysis

Glycocide-13C2 has been instrumental in enhancing 13C metabolic flux analysis (13C-MFA) for both microbial and mammalian systems. The incorporation of glycogen and RNA labeling, measured using gas chromatography-mass spectrometry (GC-MS), has significantly improved the resolution of metabolic fluxes, particularly in the upper part of metabolism (Long et al., 2016).

Glycogen Turnover Analysis in Tumors

A novel microscale method utilizing Glycocide-13C2 was developed for quantifying glycogen turnover in tumors. This method applies stable isotope tracing and ultra-high-resolution Fourier transform mass spectrometric (UHR-FTMS) analysis, offering a quantitative, sensitive, and convenient means to analyze glycogen turnover in complex biological materials (Lane et al., 2022).

Probing Glycolysis In Vivo

Glycocide-13C2 was used as a probe for assessing glycolysis in vivo through hyperpolarized 13C magnetic resonance spectroscopy (MRS). This novel approach allowed the monitoring of metabolic pathways critical to disease and provided opportunities for evaluating intracellular redox states in biochemical investigations (Park et al., 2017).

Understanding Glycogen Metabolism in the Brain

Noninvasive localized 13C nuclear magnetic resonance (NMR) spectroscopy, leveraging Glycocide-13C2, enabled the study of glycogen metabolism in the conscious human brain. This method holds potential for a better understanding of brain glycogen's role in conditions like diabetes and hypoglycemia unawareness (Tesfaye et al., 2011).

Future Directions

Future studies could focus on discovering novel transcription factors and pathways involved in the complex transcriptional network regulating tumorigenesis . Improved algorithms and models for network analysis would substantially increase the probability of finding druggable transcription factor targets .

properties

IUPAC Name

2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMRFAOFKBGASW-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440240
Record name Glycocide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.037 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycolic acid-13C2

CAS RN

111389-68-5
Record name Glycocide-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 111389-68-5
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